molecular formula C10H9NO B068007 (Isoquinolin-6-yl)methanol CAS No. 188861-59-8

(Isoquinolin-6-yl)methanol

Cat. No. B068007
CAS RN: 188861-59-8
M. Wt: 159.18 g/mol
InChI Key: XIRLIZNMBKEUDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isoquinoline compounds involves various strategies, including the Bischler-Napieralski cyclization, which is commonly used to generate the isoquinoline system from appropriate precursors. For instance, the synthesis of 8,12-methanoazepino[2,1-a]isoquinoline system was achieved through Bischler-Napieralski cyclization of a 6-phenethyl-6-azabicyclo[3.2.1]octan-7-one derivative (J. Bonjoch et al., 1983).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be characterized using various spectroscopic techniques, including IR, 1H, 13C-NMR, and X-ray diffraction. These methods provide detailed insights into the compound's structure, as demonstrated in the synthesis and characterization of a furan-2-carboxamide derivative (Sandra M. Bonilla-Castañeda et al., 2022).

Chemical Reactions and Properties

Isoquinoline compounds undergo various chemical reactions, including electrocatalytic protocols for the synthesis of dihydroquinazolin-ones using methanol as a C1 source. This demonstrates the utility of isoquinoline derivatives in synthesizing complex heterocycles (Mingzhu Liu et al., 2021).

Physical Properties Analysis

The physical properties of isoquinoline derivatives can be significantly influenced by their molecular structure. For example, the jet-cooled spectra of isoquinoline and its methanol complex provide insights into the excited state interactions and dynamics, highlighting the role of molecular structure in determining photophysical behavior (P. Felker & A. Zewail, 1983).

Chemical Properties Analysis

Isoquinoline compounds exhibit diverse chemical properties, including the ability to form complexes and engage in various organic reactions. For instance, the dual fluorescence of isoquinolinium cation in methanol demonstrates the complex photophysical properties and reactivity of isoquinoline derivatives under different conditions (A. Welland et al., 1999).

Scientific Research Applications

  • Cytotoxicity in Cancer Research : Isoquinoline alkaloids like corynoline, corynoloxine, and 6-oxocorynoline have shown cytotoxicity against human tumor cells such as A549, SK-OV-3, SK-MEL-2, and HCT15, indicating potential applications in cancer research and treatment (Choi et al., 2007).

  • Spectroscopy and Molecular Interactions : Studies on isoquinoline and isoquinoline-methanol complexes using jet-cooled spectra have provided insights into excited state interactions and the dynamics of these molecules, useful in understanding molecular behavior (Felker & Zewail, 1983).

  • Alkaloid Content Analysis : Research on methanol extracts from various plant families revealed the presence of important isoquinoline alkaloids, with their quantification aiding in understanding the pharmacological potential of these plants (Kukuła-Koch, 2017).

  • Antibacterial Activity : Isoquinoline alkaloids have demonstrated antibacterial activity against Helicobacter pylori, a pathogen involved in gastrointestinal diseases, suggesting their potential as antibacterial agents (Mahady et al., 2003).

  • Photophysical Studies : The effect of external magnetic fields on photochemical reactions of isoquinoline N-oxide in various alcohols has been studied, contributing to the understanding of photochemical processes and magnetic field effects on chemical reactions (Hata, Ono, & Nakagawa, 1979).

  • Drug Analysis and Pharmaceutical Applications : Techniques such as capillary electrophoresis and mass spectrometry have been employed for the determination of isoquinoline alkaloids in medicinal plants, which is essential for quality control and pharmacological studies of herbal medicines (Sturm & Stuppner, 1998).

  • Synthetic Chemistry and Organic Synthesis : Isoquinoline alkaloids have been utilized in various synthetic reactions, providing new pathways and methodologies in the synthesis of complex organic compounds (Basketter & Plunkett, 1975).

Future Directions

Isoquinoline derivatives have been the focus of recent research due to their potential applications in various fields. For instance, they have been studied for their potential use in fuel cell applications . Another study discusses the structure-based optimization of aminothiadiazole inhibitors of AKT, which includes isoquinoline derivatives . These studies suggest that isoquinoline derivatives, including “(Isoquinolin-6-yl)methanol”, may have promising future applications.

properties

IUPAC Name

isoquinolin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRLIZNMBKEUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622641
Record name (Isoquinolin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188861-59-8
Record name 6-Isoquinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188861-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Isoquinolin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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